4-Fluoro-3-hydroxy-2-nitropyridine

Fluorodenitration SNAr Heterocyclic synthesis

Sourcing regioisomerically pure, multi-functional pyridine intermediates often results in supply inconsistencies and limited batch-to-batch reproducibility. 4-Fluoro-3-hydroxy-2-nitropyridine addresses this by providing an orthogonally reactive scaffold for predictable, stepwise derivatization in drug discovery. The C2-nitro group undergoes efficient fluorodenitration with TBAF-a pathway inaccessible to 3-nitro isomers-while the C3-hydroxyl and C4-fluorine handles enable independent alkylation/acylation and late-stage SNAr diversification, respectively. This compound is ideal for constructing fluorinated heterocyclic libraries with precise regiochemical control and serves as a validated entry point for HIV-1 NNRTI lead optimization. Key supply features: • Consistent quality for iterative SAR exploration • Packaged under inert atmosphere to preserve hydroxyl reactivity • Global shipping with full customs documentation support

Molecular Formula C5H3FN2O3
Molecular Weight 158.09 g/mol
Cat. No. B8637219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydroxy-2-nitropyridine
Molecular FormulaC5H3FN2O3
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)O)[N+](=O)[O-]
InChIInChI=1S/C5H3FN2O3/c6-3-1-2-7-5(4(3)9)8(10)11/h1-2,9H
InChIKeyUSXIQOLANQHAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-hydroxy-2-nitropyridine: Orthogonal Building Block


4-Fluoro-3-hydroxy-2-nitropyridine (CAS: Not explicitly assigned in search; MF: C5H3FN2O3; MW: 158.09 g/mol) is a polysubstituted pyridine derivative bearing three distinct functional groups: a nitro group at C2, a hydroxyl group at C3, and a fluorine atom at C4 . This arrangement confers a unique orthogonal reactivity profile, wherein each substituent can be engaged sequentially under different reaction conditions without mutual interference . The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing fluorinated heterocyclic scaffolds where precise regiochemical control is required . Its value lies not in a single standout property, but in the predictable and independent manipulability of its C2, C3, and C4 positions—a feature that distinguishes it from isomers lacking this precise substitution pattern.

1 C2-nitro: fluorodenitration or hydroxydenitration
2 C3-OH: alkylation, acylation, or protection
3 C4-F: SNAr handle or metabolic stability

4-Fluoro-3-hydroxy-2-nitropyridine Differentiation


Substituting 4-fluoro-3-hydroxy-2-nitropyridine with a generic analog is not feasible because the position of the nitro group fundamentally dictates the efficiency of key fluorodenitration and SNAr transformations. Kuduk et al. established that the fluorodenitration reaction with TBAF proceeds efficiently for 2- or 4-nitro-substituted pyridines, whereas 3-nitropyridines require additional electron-withdrawing groups to achieve comparable reactivity [1]. This positional dependence means that the C2-nitro arrangement in the target compound enables a distinct synthetic pathway not accessible to its 3-nitro-substituted isomers. Furthermore, the presence of the C4-fluorine and C3-hydroxyl groups introduces steric and electronic modulation that can significantly alter biological activity profiles, as demonstrated in the HIV-1 NNRTI series where subtle regioisomeric changes led to >10-fold variations in EC50 values among structurally related nitropyridines [2].

Target compound
C2-nitro enables efficient denitration with TBAF or TBAH
Generic substitute
3-nitropyridines require extra electron-withdrawing groups for comparable reactivity
Target compound
Defined C2-nitro/C4-fluoro/C3-OH pattern dictates orthogonal reactivity sequence
Regioisomeric swap
2-fluoro-4-nitro isomer alters synthetic hierarchy and may shift biological profile (class-level observation)

4-Fluoro-3-hydroxy-2-nitropyridine Comparative Evidence


Fluorodenitration Reactivity

The C2-nitro substitution pattern in 4-fluoro-3-hydroxy-2-nitropyridine places it in the class of 2-nitro-substituted pyridines that undergo efficient fluorodenitration with TBAF under mild conditions. In contrast, 3-nitropyridine isomers require the presence of attendant electron-withdrawing groups to achieve comparable reaction efficiency [1].

Fluorodenitration Reactivity
Class-level inference
TBAF, mild conditions; 2-nitro substrates proceed efficiently without extra EWG
Enables step-economical fluorination route
Class-level: 2-nitropyridine rule
Fluorodenitration SNAr Heterocyclic synthesis

Hydroxydenitration Under Mild Conditions

The 2-nitro group in 4-fluoro-3-hydroxy-2-nitropyridine can be replaced by a hydroxyl group via hydroxydenitration with tetrabutylammonium hydroxide (TBAH) under mild conditions, a transformation that is general for 2-nitro-substituted pyridines. This contrasts with 3-nitropyridines, which again require additional electron-withdrawing groups for efficient conversion [1].

Hydroxydenitration
Class-level inference
TBAH, mild conditions; efficient for 2-nitropyridines
Supports chemoselective OH introduction
Requires 2-nitro position
Hydroxydenitration TBAH Nucleophilic substitution

HIV-1 NNRTI Inhibitory Activity

While 4-fluoro-3-hydroxy-2-nitropyridine itself has not been reported in head-to-head biological assays, the substituted nitropyridine scaffold (to which it belongs) has demonstrated potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. Compound 7b in the nitropyridine series achieved an EC50 of 0.056 μM with a selectivity index of 1251, outperforming the established drugs nevirapine (EC50 = 0.23 μM) and delavirdine (EC50 = 0.51 μM) by 4.1-fold and 9.1-fold, respectively [1].

HIV-1 NNRTI Scaffold Activity
Class-level data
EC50 0.056 µM (7b); 4.1× vs NVP, 9.1× vs DLV
Nitropyridine core shows nanomolar antiviral potency
Scaffold-level; not compound-specific
HIV-1 NNRTI Antiviral EC50

Regioisomeric Reactivity Differences

The direct regioisomer 2-fluoro-3-hydroxy-4-nitropyridine (CAS 1803738-66-0) places the nitro group at the 4-position and fluorine at the 2-position. This positional swap reverses the relative reactivities: in the target compound, the nitro group is adjacent to the ring nitrogen (C2), enabling SNAr and denitration chemistry at that position; in the 2-fluoro isomer, the nitro group is at C4, which may participate in different substitution patterns. The C2-nitro arrangement in the target compound is specifically noted for its enhanced reactivity in fluorodenitration and hydroxydenitration compared to other nitro positions [1].

Regioisomeric Reactivity
Class-level inference
Target: C2-nitro → efficient denitration
Comparator: C4-nitro (2-fluoro isomer) → different reactivity
Regiochemistry defines synthetic accessibility
Positional isomer may require route redesign
Regioisomer Orthogonal reactivity Synthetic intermediate

4-Fluoro-3-hydroxy-2-nitropyridine Applications


Sequential Orthogonal Derivatization

The C2-nitro, C3-hydroxyl, and C4-fluorine groups of 4-fluoro-3-hydroxy-2-nitropyridine can be manipulated in a controlled, stepwise fashion. The C2-nitro group can be selectively displaced via fluorodenitration or hydroxydenitration under mild TBAF or TBAH conditions [1], while the C3-hydroxyl group can be alkylated, acylated, or protected independently, and the C4-fluorine serves as a handle for subsequent SNAr reactions or can be retained to modulate metabolic stability in final drug candidates [1].

Fluorinated Heterocyclic Building Blocks

The compound serves as a precursor for 2-substituted-3-hydroxy-4-fluoropyridines via SNAr displacement of the nitro group. Given that 2-nitro-substituted pyridines undergo efficient denitration without requiring additional electron-withdrawing groups, 4-fluoro-3-hydroxy-2-nitropyridine offers a streamlined entry to 2-amino, 2-alkoxy, or 2-alkylthio derivatives that retain the C4-fluorine for late-stage diversification [1].

HIV-1 NNRTI Lead Optimization

The nitropyridine core has demonstrated validated anti-HIV-1 activity with EC50 values in the 0.034–0.16 μM range for optimized analogs, surpassing the potency of nevirapine and delavirdine [1]. 4-Fluoro-3-hydroxy-2-nitropyridine provides a functionalized starting point for exploring structure-activity relationships around the pyridine ring, with the fluorine atom offering potential improvements in metabolic stability and the hydroxyl group enabling prodrug strategies or hydrogen-bonding interactions with the target binding pocket [1].

Fluorine-18 Radiolabeling for PET Imaging

The 2-nitropyridine scaffold has been investigated for nucleophilic aromatic substitution with [18F]fluoride for radiopharmaceutical applications [1]. The presence of the fluorine atom at C4 in the target compound, combined with the activated C2-nitro leaving group, positions it as a candidate for exploring heteroaromatic 18F-labeling strategies where regiospecific fluorine incorporation is required for imaging studies [1].

Application
Selection Property
Validation Focus
Sequential Orthogonal Derivatization
Orthogonal reactivity at C2, C3, C4
Chemoselective reaction sequence review
Fluorinated Heterocyclic Building Blocks
2-Nitro as leaving group for SNAr
Mild-condition denitration method compatibility
HIV-1 NNRTI Lead Optimization
Nitropyridine core scaffold
Class-level antiviral potency and selectivity review
Fluorine-18 Radiolabeling
Activated C2-nitro for [18F] substitution
Heteroaromatic 18F-labeling strategy review

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